molecular formula C10H14BNO2 B14085064 (3-Cyclopentylpyridin-4-yl)boronic acid

(3-Cyclopentylpyridin-4-yl)boronic acid

Cat. No.: B14085064
M. Wt: 191.04 g/mol
InChI Key: QQTHSTZWEZRPJT-UHFFFAOYSA-N
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Description

(3-Cyclopentylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a cyclopentyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopentylpyridin-4-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium acetate .

Industrial Production Methods

Industrial production methods for boronic acids, including this compound, often involve similar borylation techniques but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopentylpyridin-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Hydrocarbons: Formed through protodeboronation.

Mechanism of Action

The mechanism of action of (3-Cyclopentylpyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyclopentylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which can impart distinct reactivity and selectivity in chemical reactions. The presence of the cyclopentyl group can influence the steric and electronic properties of the compound, making it a valuable tool in the synthesis of complex molecules .

Properties

Molecular Formula

C10H14BNO2

Molecular Weight

191.04 g/mol

IUPAC Name

(3-cyclopentylpyridin-4-yl)boronic acid

InChI

InChI=1S/C10H14BNO2/c13-11(14)10-5-6-12-7-9(10)8-3-1-2-4-8/h5-8,13-14H,1-4H2

InChI Key

QQTHSTZWEZRPJT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=NC=C1)C2CCCC2)(O)O

Origin of Product

United States

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